(R)-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid
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Overview
Description
®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a trifluoromethoxybenzyl group and a tert-butoxycarbonyl-protected amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the propanoic acid backbone: The protected amino group is then coupled with a suitable propanoic acid derivative using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Introduction of the trifluoromethoxybenzyl group: The trifluoromethoxybenzyl group is introduced through a nucleophilic substitution reaction, typically using a trifluoromethoxybenzyl halide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of ®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxybenzyl group can enhance binding affinity and specificity, while the protected amino group can be deprotected to reveal a reactive site for further chemical modifications. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
®-3-((tert-Butoxycarbonyl)amino)-2-(2-methoxybenzyl)propanoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
®-3-((tert-Butoxycarbonyl)amino)-2-(2-chlorobenzyl)propanoic acid: Contains a chlorobenzyl group instead of a trifluoromethoxybenzyl group.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical properties, such as lipophilicity, electronic effects, and metabolic stability. This makes it a valuable compound for designing molecules with enhanced biological activity and stability.
Properties
Molecular Formula |
C16H20F3NO5 |
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Molecular Weight |
363.33 g/mol |
IUPAC Name |
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[2-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-9-11(13(21)22)8-10-6-4-5-7-12(10)24-16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m1/s1 |
InChI Key |
WDQNHVDNGXJKOR-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1OC(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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